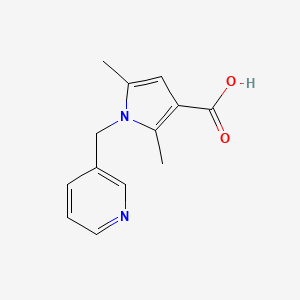
2,5-Dimethyl-1-(pyridin-3-ylmethyl)pyrrole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-1-(pyridin-3-ylmethyl)pyrrole-3-carboxylic acid typically involves the reaction of pyrrole derivatives with pyridine derivatives under specific conditions. One common method involves the use of a catalytic ruthenium complex and an alkali metal base to facilitate the bimolecular assembly of the compound . The reaction conditions often include elevated temperatures and inert atmospheres to ensure the desired product yield.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar principles to laboratory-scale synthesis, with optimizations for cost, efficiency, and safety.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-1-(pyridin-3-ylmethyl)pyrrole-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can produce a variety of substituted pyrrole derivatives.
Scientific Research Applications
2,5-Dimethyl-1-(pyridin-3-ylmethyl)pyrrole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.
Industry: The compound may be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-1-(pyridin-3-ylmethyl)pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and differentiation .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dimethyl-1-(pyridin-2-ylmethyl)pyrrole-3-carboxylic acid
- 2,5-Dimethyl-1-(pyridin-4-ylmethyl)pyrrole-3-carboxylic acid
- 2,5-Dimethyl-1-(pyridin-3-ylmethyl)pyrrole-2-carboxylic acid
Uniqueness
2,5-Dimethyl-1-(pyridin-3-ylmethyl)pyrrole-3-carboxylic acid is unique due to its specific substitution pattern on the pyrrole ring and the presence of the pyridin-3-ylmethyl group
Properties
Molecular Formula |
C13H14N2O2 |
|---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
2,5-dimethyl-1-(pyridin-3-ylmethyl)pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C13H14N2O2/c1-9-6-12(13(16)17)10(2)15(9)8-11-4-3-5-14-7-11/h3-7H,8H2,1-2H3,(H,16,17) |
InChI Key |
AAMZXQTXNWUFFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1CC2=CN=CC=C2)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















